リコイソフラボンA

概要

説明

科学的研究の応用

Licoisoflavone A has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of flavonoids and their derivatives.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

作用機序

リコイソフラボンAは、さまざまな分子標的と経路を通じてその効果を発揮します。

6. 類似の化合物との比較

This compoundは、3'位での特異的なプレニル化により、イソフラボンの中でユニークです。類似の化合物には以下が含まれます。

グリチリソフラボン: カンゾウ属に見られる、同様の生物学的活性を持つ別のイソフラボン.

リコカルコンA: 抗炎症および抗酸化特性で知られています.

エキナチン: 抗ウイルスおよび抗炎症活性を示します.

This compoundは、その強力な抗真菌および細胞毒性活性により際立っており、さらなる研究開発のための貴重な化合物となっています。

準備方法

合成ルートと反応条件: リコイソフラボンAは、7-(ベンゾイルオキシ)イソフラボンと2-メチル-3-ブテン-2-オールの縮合、続いて得られた3′-(3-メチル-2-ブテニル)イソフラボンの加水分解により合成できます . この方法は、特定の試薬と制御された反応条件を使用して目的の生成物を得ることを含みます。

工業的生産方法: this compoundの具体的な工業的生産方法は広く文書化されていませんが、この化合物は一般的に溶媒抽出法を使用してカンゾウ属の根から抽出されます。 抽出された化合物は、その後、クロマトグラフィー法を使用して高純度化されます .

化学反応の分析

反応の種類: リコイソフラボンAは、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、通常、酸化剤を使用して、酸素の付加または水素の除去を含む。

還元: この反応は、通常、還元剤を使用して、水素の付加または酸素の除去を含む。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

触媒: 炭素担持パラジウム、酸化白金.

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、this compoundの酸化は、ヒドロキシル化誘導体の生成につながる可能性があり、一方、還元は脱ヒドロキシル化生成物を生成する可能性があります .

4. 科学研究の応用

This compoundは、広範囲の科学研究の応用を持っています。

化学: フラボノイドとその誘導体の研究における参照化合物として使用される。

生物学: 抗真菌および細胞毒性活性が調査されており、抗真菌剤の開発のための潜在的な候補となります.

類似化合物との比較

Licoisoflavone A is unique among isoflavones due to its specific prenylation at the 3’ position. Similar compounds include:

Glycyrrhisoflavone: Another isoflavone found in Glycyrrhiza species with similar biological activities.

Licochalcone A: Known for its anti-inflammatory and antioxidant properties.

Echinatin: Exhibits antiviral and anti-inflammatory activities.

Licoisoflavone A stands out due to its potent antifungal and cytotoxic activities, making it a valuable compound for further research and development.

生物活性

Licoisoflavone A, a compound isolated from the roots of Glycyrrhiza species, particularly Glycyrrhiza glabra, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure

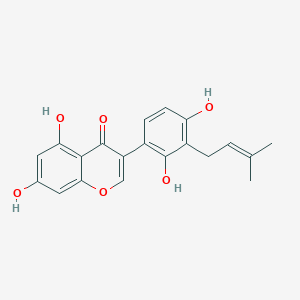

Licoisoflavone A is classified as a prenylated isoflavone. Its chemical structure is characterized by a unique arrangement that contributes to its biological activity. The molecular formula is , and its structure includes multiple hydroxyl groups that enhance its reactivity and interaction with biological targets.

1. Antioxidant Activity

Licoisoflavone A exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Study Findings : In vitro assays demonstrated that Licoisoflavone A effectively inhibited lipid peroxidation and protected cellular components from oxidative damage .

2. Anticancer Properties

The compound shows promise as an anticancer agent. Various studies have reported its ability to induce apoptosis in cancer cells through caspase-dependent pathways.

- Mechanism : Licoisoflavone A has been shown to modulate signaling pathways involved in cell survival and apoptosis, particularly affecting the mitochondrial pathway .

- Case Study : In a study involving human gastric cancer cell lines (MKN-28, AGS), Licoisoflavone A induced significant apoptosis, demonstrating its potential as a therapeutic agent against gastric cancer .

3. Antimicrobial Activity

Licoisoflavone A has exhibited antimicrobial properties against various pathogens, including bacteria and fungi.

- Research Insights : In vitro studies have shown that it can inhibit the growth of Aspergillus flavus and Botrytis cinerea, suggesting its application in treating fungal infections .

- Table 1: Antimicrobial Activity of Licoisoflavone A

| Pathogen | Concentration | Effect |

|---|---|---|

| Aspergillus flavus | 50 µg/ml | Inhibition of growth |

| Botrytis cinerea | 100 µg/ml | Inhibition of growth |

4. Anti-inflammatory Effects

Licoisoflavone A also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Pharmacokinetics

Understanding the pharmacokinetics of Licoisoflavone A is essential for evaluating its therapeutic potential. Studies indicate that it has favorable absorption characteristics when administered orally, with bioavailability influenced by its solubility and stability in gastrointestinal conditions.

Future Directions

Research into Licoisoflavone A's biological activities is ongoing, with several studies focusing on:

- Combination Therapies : Exploring its efficacy in combination with other anticancer agents.

- Formulation Development : Enhancing bioavailability through novel drug delivery systems.

- Clinical Trials : Conducting human trials to establish safety and efficacy profiles.

特性

IUPAC Name |

3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-4-13-15(22)6-5-12(19(13)24)14-9-26-17-8-11(21)7-16(23)18(17)20(14)25/h3,5-9,21-24H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUZCRLRQVRBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C2=COC3=CC(=CC(=C3C2=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216256 | |

| Record name | licoisoflavone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66056-19-7 | |

| Record name | Licoisoflavone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66056-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | licoisoflavone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066056197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | licoisoflavone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICOISOFLAVONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O34S2M9VL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Licoisoflavone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Licoisoflavone A has been shown to interact with various targets, including: * Pregnane X receptor (PXR): Licoisoflavone A acts as a PXR activator. [, ] * Aryl hydrocarbon receptor (AhR): It also activates AhR, although its potency is lower compared to glabridin. [] * Cytochrome P450 enzymes (CYP3A4 and CYP1A2): Licoisoflavone A can increase the activity of both CYP3A4 and CYP1A2 enzymes. [, ] * Sirtuin 3 (Sirt3): Recent studies indicate that Licoisoflavone A might exert cardioprotective effects by activating Sirt3. []

ANone: The downstream effects of Licoisoflavone A are multifaceted and depend on the specific target: * PXR activation: This can lead to increased expression of drug-metabolizing enzymes and transporters, potentially affecting the pharmacokinetics of co-administered drugs. [] * AhR activation: AhR activation can influence various cellular processes, including xenobiotic metabolism, immune response, and cell proliferation. [] * CYP enzyme modulation: Increased CYP3A4 and CYP1A2 activity can accelerate the metabolism of drugs that are substrates of these enzymes, leading to potential drug interactions. [, ] * Sirt3 activation: Activation of Sirt3, a mitochondrial deacetylase, has been linked to cardioprotective effects, including the suppression of cardiomyocyte hypertrophy. []

ANone: The molecular formula of Licoisoflavone A is C20H16O6, and its molecular weight is 352.34 g/mol. [, ]

ANone: Licoisoflavone A exhibits characteristic spectroscopic features in various techniques: * UV-Vis spectroscopy: It shows absorption maxima in the UV region, which are typical for isoflavones. [, ] * Mass spectrometry (MS): Licoisoflavone A gives a molecular ion peak at m/z 352 in its mass spectrum. [] * Nuclear Magnetic Resonance (NMR) spectroscopy: The 1H and 13C NMR spectra of Licoisoflavone A provide detailed information about its structure, including the presence of aromatic protons, hydroxyl groups, and the prenyl substituent. [, , ]

ANone: The research papers provided do not offer specific details on material compatibility and stability of Licoisoflavone A under various conditions. This aspect might require further investigation.

ANone: Based on the provided research, Licoisoflavone A is not reported to have catalytic properties. Its activity is primarily associated with its ability to modulate specific biological targets.

ANone: Yes, computational chemistry and modeling techniques have been utilized to investigate Licoisoflavone A. For instance: * Molecular docking studies: These have been performed to predict the binding affinity and interactions of Licoisoflavone A with targets such as PXR. [] * Molecular dynamics simulations: These simulations have provided insights into the stability of Licoisoflavone A-protein complexes, further supporting its potential as a PXR modulator. [] * Quantitative structure-activity relationship (QSAR) studies: QSAR models have been developed to explore the relationship between the structure of Licoisoflavone A and its biological activities. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。